molecular formula C6H8BrNO2 B13931398 4-Bromomethyl-3-methoxy-5-methylisoxazole CAS No. 153124-43-7

4-Bromomethyl-3-methoxy-5-methylisoxazole

Cat. No.: B13931398
CAS No.: 153124-43-7
M. Wt: 206.04 g/mol
InChI Key: NKHUPOUISILRLV-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-methoxy-5-methylisoxazole is a chemical compound with the molecular formula C7H8BrNO2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromomethyl group at the 4-position, a methoxy group at the 3-position, and a methyl group at the 5-position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-3-methoxy-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles in the presence of a base such as sodium bicarbonate (NaHCO3) at ambient temperature . Another approach is the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-3-methoxy-5-methylisoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

4-Bromomethyl-3-methoxy-5-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-3-methoxy-5-methylisoxazole is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets involved would depend on the specific biological context and the nature of the substituents on the isoxazole ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromomethyl-3-(4-methoxyphenyl)-5-methylisoxazole
  • 4-Bromomethyl-3-(4-chlorophenyl)-5-methylisoxazole
  • 4-Bromomethyl-3-(4-fluorophenyl)-5-methylisoxazole

Uniqueness

4-Bromomethyl-3-methoxy-5-methylisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromomethyl group allows for further functionalization through nucleophilic substitution reactions, while the methoxy and methyl groups can modulate the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

4-(bromomethyl)-3-methoxy-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO2/c1-4-5(3-7)6(9-2)8-10-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHUPOUISILRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260006
Record name 4-(Bromomethyl)-3-methoxy-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153124-43-7
Record name 4-(Bromomethyl)-3-methoxy-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153124-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-3-methoxy-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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